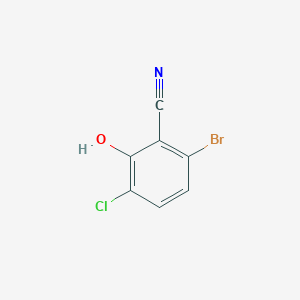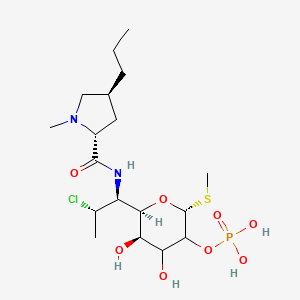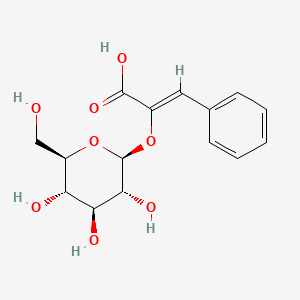
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid is a complex organic compound that features a glucopyranosyl group attached to a phenylpropenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid typically involves the glycosylation of a phenylpropenoic acid derivative with a glucopyranosyl donor. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid can undergo various chemical reactions, including:
Oxidation: The phenylpropenoic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The double bond in the propenoic acid can be reduced to form saturated derivatives.
Substitution: The glucopyranosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and chemical products.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid involves its interaction with specific molecular targets and pathways. The glucopyranosyl group may facilitate binding to carbohydrate-recognizing proteins, while the phenylpropenoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological activities, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(beta-D-Glucopyranosyloxy)benzoic Acid: Shares the glucopyranosyl group but has a benzoic acid backbone.
Salicylic Acid 2-O-beta-D-Glucoside: Similar structure with a glucoside linkage to salicylic acid.
Uniqueness
(2Z)-2-(beta-D-Glucopyranosyloxy)-3-phenyl-2-propenoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H18O8 |
|---|---|
Peso molecular |
326.30 g/mol |
Nombre IUPAC |
(Z)-3-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyprop-2-enoic acid |
InChI |
InChI=1S/C15H18O8/c16-7-10-11(17)12(18)13(19)15(23-10)22-9(14(20)21)6-8-4-2-1-3-5-8/h1-6,10-13,15-19H,7H2,(H,20,21)/b9-6-/t10-,11-,12+,13-,15-/m1/s1 |
Clave InChI |
IFJZNZBKGRGNSP-HOCDIANWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C(=O)O)\O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


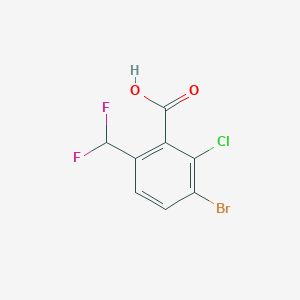
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
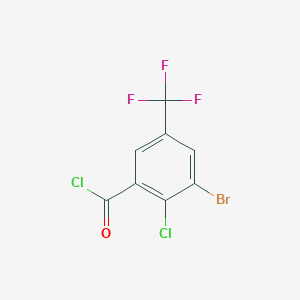
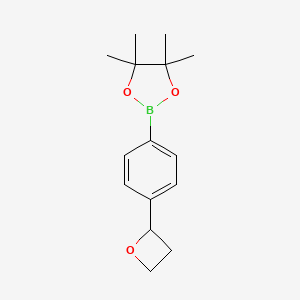
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)



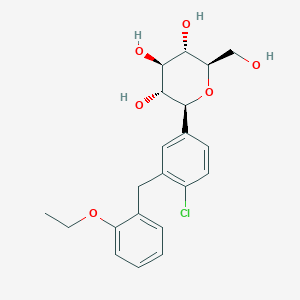
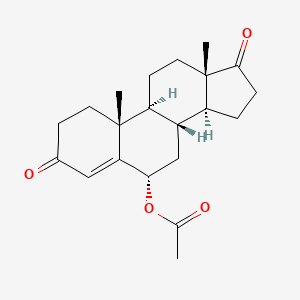
![Ethyl 4-(20-ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoate](/img/structure/B13431187.png)
